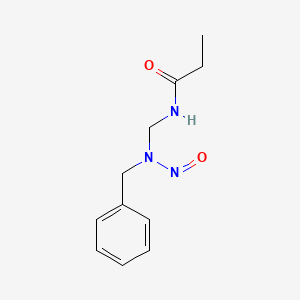
Propionamide, N-((N-nitrosobenzylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N-((N-nitrosobenzylamino)methyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is a derivative of propionamide, where the nitrogen atom is substituted with a nitrosobenzylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionamide, N-((N-nitrosobenzylamino)methyl)- can be synthesized through a multi-step process involving the following key steps:
Formation of Propionamide: Propionamide can be prepared by the condensation reaction between urea and propanoic acid or by the dehydration of ammonium propionate.
Introduction of Nitrosobenzylamino Group: The nitrosobenzylamino group can be introduced through a reaction involving benzylamine and nitrous acid. This step typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the nitrosobenzylamino group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, where the nitrosobenzylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary amines.
Scientific Research Applications
Propionamide, N-((N-nitrosobenzylamino)methyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propionamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with molecular targets and pathways within biological systems. The nitrosobenzylamino group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simple amide with the formula CH₃CH₂CONH₂.
N-Methylpropionamide: A derivative of propionamide with a methyl group attached to the nitrogen atom.
Benzamide: An amide where the nitrogen is attached to a benzene ring.
Uniqueness
Propionamide, N-((N-nitrosobenzylamino)methyl)- is unique due to the presence of the nitrosobenzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other simple amides .
Properties
CAS No. |
64005-60-3 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[[benzyl(nitroso)amino]methyl]propanamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)12-9-14(13-16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15) |
InChI Key |
YCEWSUQBEYFFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCN(CC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















